tert-Butyldimethylsilyl bromoacetate

Overview

Description

Tert-Butyldimethylsilyl bromoacetate (TBDMSBr) is an organosilicon compound used in organic synthesis as a brominating reagent. It is a colorless liquid that is soluble in common organic solvents and is used in a variety of chemical reactions, including the synthesis of bromoacetates, bromoacids, and bromoamides. TBDMSBr is also used as a catalyst in the synthesis of polymers and other materials.

Scientific Research Applications

Analytical Chemistry Applications

In analytical chemistry, tert-Butyldimethylsilyl bromoacetate is used in the development of novel methodologies for the determination of small molecules, such as amines in fishery products. Baliño-Zuazo and Barranco (2016) developed a multianalyte method employing tert-butyl bromoacetate for the determination of trimethylamine, dimethylamine, and methylamine in fish, showcasing its role in enhancing the specificity and sensitivity of chromatographic analyses (Baliño-Zuazo & Barranco, 2016).

Organic Synthesis Applications

In the realm of organic synthesis, this compound has been utilized in Reformatsky reactions with N-tert-Butanesulfinyl Imines for the scalable synthesis of β-AminoEsters, demonstrating its efficacy in generating complex molecules with good yields and diastereoselectivity (Brinner, Doughan, & Poon, 2009). Additionally, its use in orthogonal protection strategies for saccharide polyols underscores its versatility in selective functional group manipulations, enabling efficient and regioselective modifications of complex molecules (Traboni, Bedini, & Iadonisi, 2016).

Materials Science Applications

In materials science, the specific attributes of this compound contribute to the synthesis of advanced materials. For example, Fischer, Baier, and Mecking (2013) highlighted its role in the creation of bright-emitting and emission-tuned nanoparticles, illustrating the compound's potential in developing novel photoluminescent materials with applications in bioimaging and sensing (Fischer, Baier, & Mecking, 2013).

Mechanism of Action

Target of Action

tert-Butyldimethylsilyl bromoacetate (TBDMS-Br) is primarily used as a protective group for alcohols in organic synthesis . The primary targets of TBDMS-Br are the hydroxyl (-OH) groups present in alcohols .

Mode of Action

TBDMS-Br interacts with its targets (hydroxyl groups) by replacing the hydrogen atom of the hydroxyl group with a silyl group, forming a silyl ether . This reaction is facilitated by a base, which acts as a catalyst . The silyl group serves as a protective group, preventing the alcohol from reacting during subsequent steps of the synthesis .

Biochemical Pathways

The use of TBDMS-Br affects the biochemical pathways involved in organic synthesis. By protecting the hydroxyl groups, it allows for selective reactions to occur at other functional groups present in the molecule . Once the desired reactions have been completed, the silyl group can be removed, restoring the original alcohol .

Pharmacokinetics

Its physical properties, such as its boiling point (60-62 °c/01 mmHg) and density (1186 g/mL at 25 °C), can influence its behavior in a reaction .

Result of Action

The result of TBDMS-Br’s action is the formation of a silyl ether, where the hydroxyl group of an alcohol is protected. This allows for selective reactions to occur at other parts of the molecule without interference from the alcohol .

Action Environment

The action of TBDMS-Br is influenced by environmental factors such as temperature, solvent, and the presence of a base. For instance, the reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions . Additionally, the reaction rate can be influenced by the choice of base and solvent .

Properties

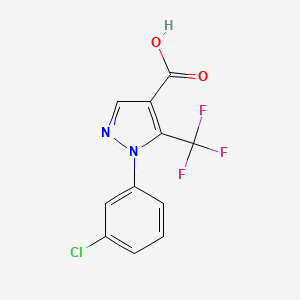

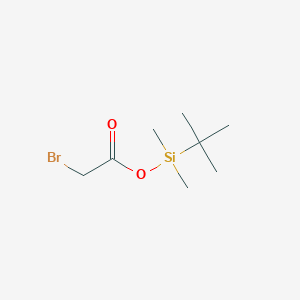

IUPAC Name |

[tert-butyl(dimethyl)silyl] 2-bromoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17BrO2Si/c1-8(2,3)12(4,5)11-7(10)6-9/h6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGIGKRBWJCLGHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17BrO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30393972 | |

| Record name | tert-Butyldimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-46-1 | |

| Record name | (1,1-Dimethylethyl)dimethylsilyl 2-bromoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyldimethylsilyl bromoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30393972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

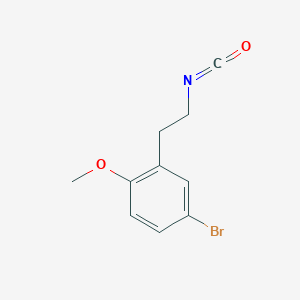

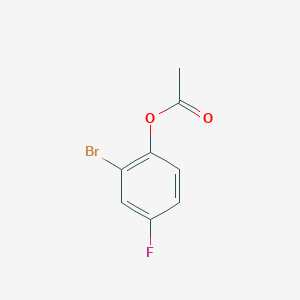

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1598184.png)

![2-[Bis(2-hydroxyethyl)amino]ethanol;propan-2-ol;titanium](/img/no-structure.png)